molecular formula C17H18O3 B1370233 4-Methoxyphenyl 4-propylbenzoate CAS No. 50649-61-1

4-Methoxyphenyl 4-propylbenzoate

Cat. No. B1370233
CAS RN: 50649-61-1
M. Wt: 270.32 g/mol
InChI Key: BXCOVVDVVWZRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenyl 4-propylbenzoate is a chemical compound with the molecular formula C17H18O3 and a molecular weight of 270.33 . It is a white to yellow powder or crystal .


Molecular Structure Analysis

The molecular structure of 4-Methoxyphenyl 4-propylbenzoate consists of a propylbenzoate moiety attached to a methoxyphenyl group . The InChI code for this compound is 1S/C17H18O3/c1-3-4-13-5-7-14 (8-6-13)17 (18)20-16-11-9-15 (19-2)10-12-16/h5-12H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

4-Methoxyphenyl 4-propylbenzoate has a molecular weight of 270.32 g/mol . It has a topological polar surface area of 35.5 Ų . It has 6 rotatable bonds . The compound is a white to yellow powder or crystal .

Scientific Research Applications

  • Enzymatic Potential and Anti-Cancer Activity :

    • A study focused on the enzymatic potential of new triazoles derived from 4-methoxybenzoic acid, highlighting their cholinesterase inhibitory potential and anti-proliferative activity. These compounds demonstrated significant effectiveness against certain enzymes and cancer cell viability, suggesting potential applications in cancer treatment (Arfan et al., 2018).
  • Mesogenic Properties :

    • Research on 4-methoxyphenyl-4′-n-nonyloxybenzoate investigated its mesogenic properties, examining its crystal structure and discussing its monotropic properties. This study contributes to understanding the materials' behavior in liquid crystal applications (Kuz'mina et al., 2018).
  • Anti-Hepatic Cancer Activity :

    • A novel curcumin ester synthesized from a compound similar to 4-methoxyphenyl 4-propylbenzoate demonstrated significant anti-hepatic cancer activity. This research is crucial in exploring new therapeutic agents for liver cancer (Srivastava et al., 2017).
  • Corrosion Inhibition :

    • The corrosion inhibitory properties of a related compound, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, were studied, demonstrating its high efficiency in protecting mild steel in sulfuric acid media. This finding is relevant for materials science and engineering applications (Bouklah et al., 2006).
  • Liquid Crystal Polymer Properties :

    • A study exploring the effects of the main chain flexibility on the properties of side-chain liquid crystal polymers used a derivative of 4-methoxyphenyl 4-propylbenzoate. This research enhances the understanding of polymer behavior in liquid crystal displays and other related technologies (Ying, 2000).
  • Polyurea Synthesis :

    • Synthesis and characterization of new polyureas derived from a compound similar to 4-methoxyphenyl 4-propylbenzoate were conducted, providing insights into novel materials for industrial and coating applications (Mallakpour et al., 2002).
  • Schiff Base/Ester Systems Analysis :

    • Investigation of new mesomorphic series related to 4-methoxyphenyl 4-propylbenzoate revealed their thermal and mesomorphic properties. Such studies are significant for the development of advanced materials with specific thermal and optical properties (Altowyan et al., 2021).

Safety And Hazards

The safety information available indicates that 4-Methoxyphenyl 4-propylbenzoate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

(4-methoxyphenyl) 4-propylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-3-4-13-5-7-14(8-6-13)17(18)20-16-11-9-15(19-2)10-12-16/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCOVVDVVWZRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597948
Record name 4-Methoxyphenyl 4-propylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl 4-propylbenzoate

CAS RN

50649-61-1
Record name 4-Methoxyphenyl 4-propylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxyphenyl 4-propylbenzoate
Reactant of Route 2
Reactant of Route 2
4-Methoxyphenyl 4-propylbenzoate
Reactant of Route 3
Reactant of Route 3
4-Methoxyphenyl 4-propylbenzoate
Reactant of Route 4
Reactant of Route 4
4-Methoxyphenyl 4-propylbenzoate
Reactant of Route 5
Reactant of Route 5
4-Methoxyphenyl 4-propylbenzoate
Reactant of Route 6
Reactant of Route 6
4-Methoxyphenyl 4-propylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.